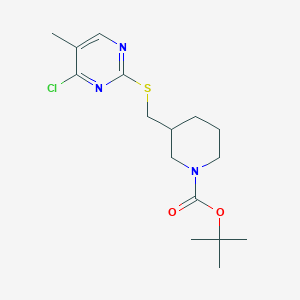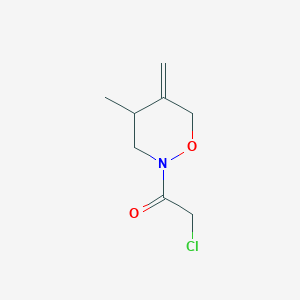
2-(2-Iodoethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iodoethyl)phenol is an organic compound with the molecular formula C8H9IO It is a derivative of phenol, where an iodine atom is attached to the ethyl group at the ortho position relative to the hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Iodoethyl)phenol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenethyl alcohol with hydriodic acid. The reaction is typically carried out by refluxing the alcohol with 47% hydriodic acid, leading to the formation of this compound .
Industrial Production Methods
On an industrial scale, phenols, including this compound, can be produced through nucleophilic aromatic substitution reactions. These reactions involve the substitution of a halogen atom on an aromatic ring with a nucleophile. The reaction conditions often require the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Iodoethyl)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions.
Oxidation: Phenols can be oxidized to quinones. For example, oxidation of phenol yields 2,5-cyclohexadiene-1,4-dione (quinone).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitric acid, sulfuric acid, and alkyl halides are commonly used under acidic conditions.
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is a common oxidizing agent.
Reduction: Sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used for reduction reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, sulfonated, and alkylated phenols.
Oxidation: Quinones are the major products.
Reduction: Hydroquinones are formed from the reduction of quinones.
Applications De Recherche Scientifique
2-(2-Iodoethyl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Industry: Phenolic compounds are used in the production of resins, plastics, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-Iodoethyl)phenol involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-(2-Iodoethyl)phenol can be compared with other similar compounds, such as:
2-Iodophenol: Similar in structure but lacks the ethyl group.
4-Iodophenol: Iodine is attached at the para position relative to the hydroxyl group.
2-(2-Iodoethyl)benzene: Similar structure but lacks the hydroxyl group.
Propriétés
Formule moléculaire |
C8H9IO |
|---|---|
Poids moléculaire |
248.06 g/mol |
Nom IUPAC |
2-(2-iodoethyl)phenol |
InChI |
InChI=1S/C8H9IO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2 |
Clé InChI |
BJTFIECGDBKQNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13966657.png)










